molecular formula C17H19NO6 B11207563 Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11207563
M. Wt: 333.3 g/mol
InChI Key: IOYLQTANSWXSNP-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in an alcoholic solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential use in developing cardiovascular drugs, particularly as calcium channel blockers.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can modulate calcium influx into cells, which is crucial for various physiological processes. This modulation can lead to vasodilation and reduced blood pressure, making it a potential therapeutic agent for cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent with a similar mechanism of action.

    Felodipine: Known for its long-acting calcium channel blocking properties.

Uniqueness

3,5-DIMETHYL 4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern on the dihydropyridine ring and the aromatic ring

Properties

Molecular Formula

C17H19NO6

Molecular Weight

333.3 g/mol

IUPAC Name

dimethyl 4-(2,5-dimethoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C17H19NO6/c1-21-10-5-6-14(22-2)11(7-10)15-12(16(19)23-3)8-18-9-13(15)17(20)24-4/h5-9,15,18H,1-4H3

InChI Key

IOYLQTANSWXSNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=CNC=C2C(=O)OC)C(=O)OC

Origin of Product

United States

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